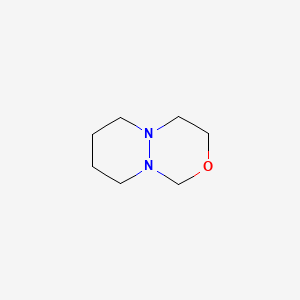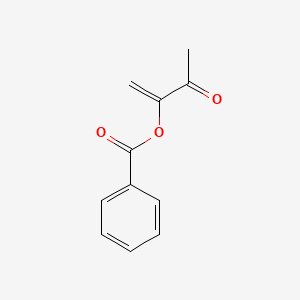
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a class of compounds known for their applications in various fields, including medicinal chemistry and molecular biology. This compound is particularly noted for its potential use in nucleic acid staining and as a fluorescent probe .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves the reaction of 6-chloro-2-methoxy-9-acridinecarboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids.
Biology: Employed in staining techniques for visualizing DNA and RNA in cells.
Industry: Utilized in the production of fluorescent dyes and markers.
Mecanismo De Acción
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, making it useful for staining and visualization purposes. The molecular targets include the nucleic acid bases, and the pathways involved are related to the binding and stabilization of the nucleic acid structures .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used for nucleic acid staining.
Ethidium Bromide: Commonly used for DNA visualization in gel electrophoresis.
Propidium Iodide: Used for staining dead cells in flow cytometry.
Uniqueness
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propiedades
| 77420-87-2 | |
Fórmula molecular |
C17H15ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
methyl 2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetate |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-11-4-6-14-13(8-11)17(19-9-16(21)23-2)12-5-3-10(18)7-15(12)20-14/h3-8H,9H2,1-2H3,(H,19,20) |
Clave InChI |
FRBWMWHHSRZABQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)



![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
